molecular formula C17H13F3N4O2 B3014905 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-38-3

4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No. B3014905
CAS RN: 343372-38-3
M. Wt: 362.312
InChI Key: SRFSICKEXHCLNB-UHFFFAOYSA-N
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Description

“4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a chemical compound with the linear formula C17H13F3N4O2 . It is a solid substance with a molecular weight of 362.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13F3N4O2/c1-26-11-8-6-10 (7-9-11)16 (25)24-23-15-14 (17 (18,19)20)21-12-4-2-3-5-13 (12)22-15/h2-9H,1H3, (H,22,23) (H,24,25) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 362.31 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis for Antibacterial and Antifungal Activities :

    • Some derivatives of benzohydrazide, including those related to 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, have been synthesized and shown to possess antibacterial and antifungal activities. These derivatives were characterized by spectroscopic methods and evaluated for their biological activities (Shaikh, 2013).
  • Pharmacological Evaluation as Human A3 Adenosine Receptor Antagonists :

    • Structural investigations of some derivatives, including those with a 4-amido group and a 4-methoxy substituent, revealed potent and selective antagonism against the human A3 adenosine receptor. These findings were supported by molecular modeling studies (Lenzi et al., 2006).
  • Analgesic and Antiproliferative Activities :

    • A study on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, closely related to the compound , showed promising analgesic and antiproliferative activities in vitro (Vijaya Raj et al., 2007).
  • 5-HT3 Receptor Antagonism :

    • Quinoxalin-2-carboxamides, structurally similar to this compound, were designed as 5-HT3 receptor antagonists and showed promising pharmacological activity in tests against 5-HT3 agonists (Mahesh et al., 2011).

Crystal Structure and Bioactivity

  • Crystal Structure Analysis :

    • The crystal structure of N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide, a compound similar to the one , was analyzed. The study revealed specific dihedral angles and intermolecular interactions, providing insights into the molecule's spatial configuration (Ramli et al., 2011).
  • Antioxidant and α-Glucosidase Inhibitory Activities :

    • Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities. The study contributes to understanding the bioactivity of methoxy-substituted compounds (Prachumrat et al., 2018).
  • In Vitro Cytotoxic Properties :

    • Novel quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety, structurally related to the compound of interest, were synthesized and showed notable cytotoxic properties against various human tumor cell lines (Korcz et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The associated hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-26-11-8-6-10(7-9-11)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSICKEXHCLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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